Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate
Description
Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate is a bi-heterocyclic compound featuring a thiazole core substituted with a thiophene-2-amido group and an ethyl acetate side chain. These derivatives are synthesized from the common precursor ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (CAS: 53266-94-7, MW: 186.23 g/mol, C₇H₁₀N₂O₂S) , which undergoes functionalization at the 2-amino position of the thiazole ring. Modifications include substitution with sulfonamide, formamido, aryl, and other heterocyclic groups, enabling diverse biological activities such as enzyme inhibition, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
ethyl 2-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-2-17-10(15)6-8-7-19-12(13-8)14-11(16)9-4-3-5-18-9/h3-5,7H,2,6H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYYVOLROLMNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate typically involves the condensation of thiophene-2-carboxylic acid with thioamide, followed by cyclization to form the thiazole ring. The final step involves esterification with ethanol to form the ethyl ester. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are often used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene and thiazole compounds .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate features a thiazole ring substituted with a thiophene amide group, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 288.35 g/mol. Its structure allows for diverse interactions with biological targets, making it a candidate for pharmaceutical development.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that compounds with thiazole and thiophene moieties often demonstrate activity against various bacterial strains, making this compound a potential candidate for antibiotic development .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1. This suggests potential applications in treating inflammatory diseases where cytokine levels are elevated .
3. Enzyme Inhibition
this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could inhibit phosphodiesterase IV (PDE IV), which is relevant for conditions like asthma and chronic obstructive pulmonary disease (COPD) due to its role in regulating inflammation .
Biological Interactions
1. Protein Binding Studies
Research into the binding affinity of this compound to various proteins is essential to understand its mechanism of action. Binding studies can elucidate how it interacts with enzymes or receptors that play critical roles in disease processes .
2. Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing the biological activity of this compound. By modifying substituents on the thiazole or thiophene rings, researchers can enhance potency and selectivity against specific biological targets .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Investigated against Gram-positive and Gram-negative bacteria | Showed significant inhibition against Staphylococcus aureus and E. coli |
| Anti-inflammatory Research | Evaluated effects on cytokine production | Reduced TNF-alpha levels in vitro |
| Enzyme Inhibition Assay | Tested against PDE IV | Demonstrated competitive inhibition with an IC50 value indicating promising therapeutic potential |
Mechanism of Action
The mechanism of action of ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiophene and thiazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key analogs of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, highlighting substituents, molecular weights, and biological activities:
Notes:
- Thiophene-2-amido substitution : The target compound replaces the -NH₂ group with a thiophene-2-amido moiety (-NHCO-thiophene), likely increasing steric bulk and π-conjugation, which may enhance binding to biological targets.
- Sulfonamide derivatives : The -NHSO₂C₆H₅ group in enhances electrophilicity and may influence pharmacokinetic properties like metabolic stability.
Key Differentiators of the Target Compound
While direct data on the thiophene-2-amido derivative is absent, inferences can be drawn:
- Enhanced π-Stacking : The thiophene ring may improve binding to aromatic residues in enzymes compared to phenyl or formamido groups.
- Steric Effects : The bulkier thiophene-2-amido group could reduce metabolic degradation compared to smaller substituents like -NH₂ or -NHCHO.
- Synergistic Effects : Combining thiophene’s electron-rich nature with the thiazole-acetate scaffold may enhance redox-modulating or antimicrobial properties.
Biological Activity
Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a thiophene ring and a thiazole ring, contributing to its unique chemical properties. The compound can be synthesized through a series of reactions involving thiophene-2-carboxylic acid and thioamide, followed by cyclization and esterification processes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene and thiazole moieties are known to modulate enzyme activities and receptor interactions, leading to significant biological effects such as:
- Antimicrobial Activity : The compound exhibits inhibitory effects against various microbial strains.
- Anticancer Activity : It has been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation.
Research Findings
Recent studies have highlighted the biological efficacy of this compound. Notable findings include:
- Anticancer Studies : Research indicates that derivatives containing thiazole rings possess significant cytotoxic properties against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a related thiazole derivative demonstrated an IC50 value of 2.57 µM against MCF-7 cells, showcasing the potential for this class of compounds in cancer therapy .
- Mechanistic Insights : Inhibitory assays have revealed that thiazole derivatives can affect key signaling pathways involved in tumor growth. For example, some compounds were found to inhibit VEGFR-2 kinase activity, which is crucial for tumor angiogenesis .
- Comparative Studies : When compared with other thiazole derivatives, this compound exhibited unique properties due to the combination of thiophene and thiazole structures. This combination enhances its reactivity and biological activity compared to simpler analogs .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 2.57 ± 0.16 | |
| Anticancer | HepG2 | 7.26 ± 0.44 | |
| VEGFR-2 Inhibition | - | 0.15 | |
| Antimicrobial | Various Strains | Variable |
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Anticancer Properties : A study involving the synthesis and evaluation of thiazole derivatives showed that modifications on the thiazole ring could significantly affect their cytotoxicity against cancer cells . This underscores the importance of structural optimization in developing effective anticancer agents.
- Mechanistic Study on Apoptosis Induction : Another investigation focused on how these compounds induce apoptosis through mitochondrial pathways in cancer cells, highlighting their potential as therapeutic agents in oncology .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
